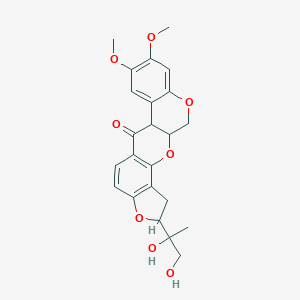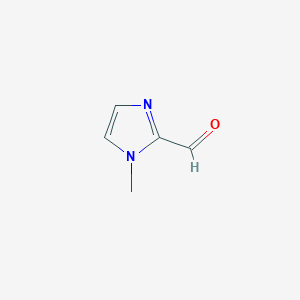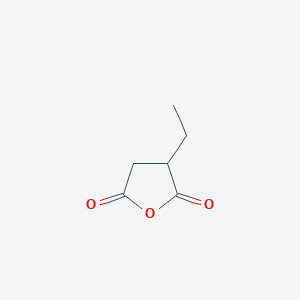
3-Ethyloxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyloxolane-2,5-dione is a chemical compound that has garnered interest in various fields due to its unique properties and potential applications. This compound is related to several research studies focusing on its synthesis, molecular structure, and various properties.
Synthesis Analysis
The synthesis of compounds related to 3-Ethyloxolane-2,5-dione often involves complex reactions and methodologies. For instance, the organo-catalyzed ring-opening polymerization of a derivative from glutamic acid indicates sophisticated synthesis processes that result in controlled polymerization under mild conditions, as demonstrated by Thillaye du Boullay et al. (2010) (Thillaye du Boullay et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques like X-ray diffraction and DFT calculations. Małecka et al. (2004) presented the crystal and molecular structures of related compounds, highlighting the importance of inter- and intramolecular H-bonds and using DFT calculations to analyze tautomeric forms (Małecka et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving 3-Ethyloxolane-2,5-dione derivatives are complex and yield various products. Tsuboi et al. (1987) explored base-catalyzed condensation reactions that provided insights into the chemical behavior and reaction mechanisms of related compounds (Tsuboi et al., 1987).
Physical Properties Analysis
The physical properties of 3-Ethyloxolane-2,5-dione and its derivatives are influenced by their molecular structure. The studies typically focus on understanding the compound's stability, solubility, and phase behavior under various conditions.
Chemical Properties Analysis
The chemical properties of 3-Ethyloxolane-2,5-dione include its reactivity, potential for polymerization, and interactions with other chemical entities. The organo-catalyzed ring-opening polymerization study by Thillaye du Boullay et al. (2010) demonstrates the chemical reactivity and potential applications of derivatives in creating polymers with specific characteristics (Thillaye du Boullay et al., 2010).
科学的研究の応用
Chemical Reactivity and Optical Properties
"Diketopyrrolopyrroles (DPPs)" are remarkable due to their wide application in dyes, transistors, solar cells, and imaging, highlighting the significance of similar compounds such as 3-Ethyloxolane-2,5-dione in scientific research. The synthesis and reactivity of DPPs provide insight into the potential of 3-Ethyloxolane-2,5-dione for similar applications. These compounds are appreciated for their straightforward synthesis, stability, and high fluorescence quantum yield, which may extend to 3-Ethyloxolane-2,5-dione, suggesting its potential in scientific and industrial applications (Grzybowski & Gryko, 2015).
Green Extraction Solvent
The exploration of bio-based solvents for extracting natural products has identified compounds like 2-Methyloxolane, closely related to 3-Ethyloxolane-2,5-dione, as environmentally friendly alternatives to conventional solvents. These compounds demonstrate excellent solvent power and extraction efficiency with a lower environmental impact, indicating the potential of 3-Ethyloxolane-2,5-dione in green chemistry and sustainable extraction processes (Rapinel et al., 2020).
Antioxidant Activity Analysis
The study of antioxidants is vital for food engineering, medicine, and pharmacy. The development of assays to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer (HAT) and electron transfer (ET), is crucial. This research area may benefit from the chemical properties of 3-Ethyloxolane-2,5-dione in developing new antioxidant capacity assays or as a standard for comparison, given its potential reactivity and stability (Munteanu & Apetrei, 2021).
Biopolymers and Sustainable Materials
The urgent need for sustainable materials has led to the investigation of biopolymers and bio-based polymers like PEDOT, to which 3-Ethyloxolane-2,5-dione could contribute, given its structural potential for polymerization and application in electronics, sensing, and bioelectronics. The synthesis, properties, and applications of such materials are of growing importance, indicating a promising research avenue for 3-Ethyloxolane-2,5-dione (Gueye et al., 2020).
Safety And Hazards
特性
IUPAC Name |
3-ethyloxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTGWRSQRUHPKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930770 |
Source


|
| Record name | 3-Ethyloxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyloxolane-2,5-dione | |
CAS RN |
14035-81-5 |
Source


|
| Record name | Dihydro-3-ethyl-2,5-furandione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014035815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyloxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


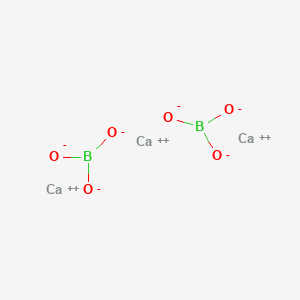
![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)
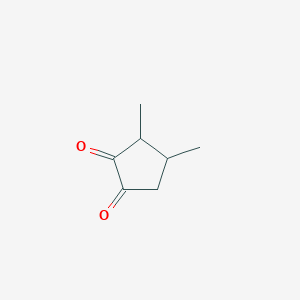
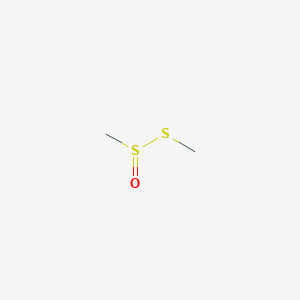

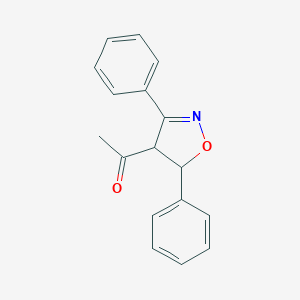
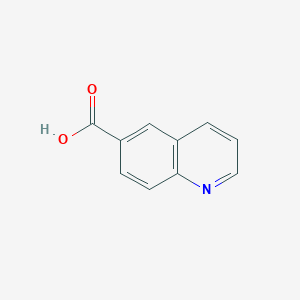
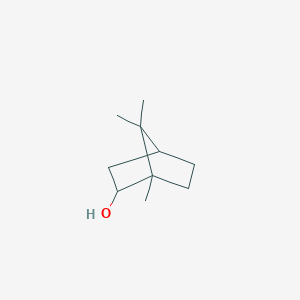
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

